Chloromethane;palladium
Description
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Properties
CAS No. |
158965-96-9 |
|---|---|
Molecular Formula |
CH2ClPd- |
Molecular Weight |
155.90 g/mol |
IUPAC Name |
chloromethane;palladium |
InChI |
InChI=1S/CH2Cl.Pd/c1-2;/h1H2;/q-1; |
InChI Key |
DHNVHRLYYXDEDG-UHFFFAOYSA-N |
Canonical SMILES |
[CH2-]Cl.[Pd] |
Origin of Product |
United States |
Historical Context and Evolution of Palladium Mediated Reactions
The ascent of palladium in organic synthesis began in earnest with the discovery of the Wacker process in the 1950s, an industrial method for oxidizing ethylene (B1197577) to acetaldehyde (B116499) using a palladium catalyst. ekb.eg This marked a pivotal moment, showcasing palladium's ability to catalyze reactions involving carbon-hydrogen bonds. ekb.eg However, the full synthetic power of palladium was truly unlocked through the development of palladium-catalyzed cross-coupling reactions, a field recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. acs.orgnih.gov
These seminal reactions—the Heck, Negishi, and Suzuki couplings—revolutionized the formation of carbon-carbon (C-C) bonds, which is a fundamental operation in organic chemistry. ekb.egacs.org The Heck reaction couples organohalides with alkenes, while the Negishi and Suzuki reactions utilize organozinc and organoboron reagents, respectively, to couple with organohalides. acs.org Early iterations of these reactions often required harsh conditions, but the subsequent evolution of the field has been characterized by the development of sophisticated ligands. icmpp.ronih.gov The design of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands with specific steric and electronic properties has enabled these transformations to occur under much milder conditions, with greater efficiency, and with a vastly expanded scope of compatible substrates. nih.govnih.gov This continuous improvement has solidified the role of palladium catalysis as an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govnih.gov
Importance of Methylpalladium Species in Catalytic Cycles
Methylpalladium species, typically in the +2 oxidation state, are critical intermediates that lie at the heart of many palladium-catalyzed cross-coupling cycles. acs.orgresearchgate.net Their significance stems from their involvement in the three fundamental steps of a generic catalytic cycle: oxidative addition, transmetalation, and reductive elimination. acs.org
Oxidative Addition : The cycle often begins with a palladium(0) complex reacting with an organic halide. In the context of methylation, this would be a methyl halide (CH₃X). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to Pd(II) and forming a methylpalladium(II) halide complex, [L₂Pd(CH₃)X] (where L is a ligand). nih.gov This step activates the otherwise relatively inert methyl group for further reaction.
Transmetalation : The newly formed methylpalladium(II) halide complex can then exchange its halide ligand with an organic group from another organometallic reagent (R-M). This step, known as transmetalation, results in a diorganopalladium(II) complex, [L₂Pd(CH₃)R].
Reductive Elimination : This is the final, bond-forming step. The two organic groups (methyl and R) on the palladium center are coupled together, forming a new C-C bond (R-CH₃). Simultaneously, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, ready to begin another cycle. acs.org
Scope and Research Focus on Chloromethane and Palladium Systems
Synthetic Methodologies for Methylpalladium(II) Complexes
The preparation of methylpalladium(II) complexes can be achieved through several key synthetic routes, including transmetalation, direct complexation, and free carbene generation. These methods allow for the synthesis of a diverse range of neutral and cationic methylpalladium(II) species with tailored ligand environments.
Transmetalation Reactions (e.g., from silver complexes to chloro(methyl)(cyclooctadiene)palladium(II))
Transmetalation is a widely employed and effective method for the synthesis of methylpalladium(II) complexes. This approach involves the transfer of a methyl group from a more electropositive metal to a palladium(II) center. A common strategy utilizes silver-N-heterocyclic carbene (NHC) complexes as the transmetalating agent. For instance, a series of methylpalladium(II) complexes featuring pyrimidine-NHC ligands have been prepared by reacting the corresponding silver(I)-NHC complexes with chloro(methyl)(cyclooctadiene)palladium(II), often abbreviated as [PdMeCl(cod)]. beilstein-journals.orgresearchgate.netgrafiati.comgrafiati.com This reaction proceeds readily in solvents like dichloromethane (B109758) or acetonitrile (B52724), yielding the desired methylpalladium(II) complexes in good yields. beilstein-journals.orgresearchgate.net The reaction of imidazolium (B1220033) salts with silver oxide produces a silver carbene intermediate, which is then transmetalated with [Pd(COD)Cl₂] to form the target palladium complexes. acs.org
The general scheme for this transmetalation is as follows: Ag(NHC)X + [PdMeCl(cod)] → [PdMeCl(NHC)] + AgX + cod
This method has also been successfully applied to synthesize palladium(II) complexes with heteroditopic NHC-amine ligands. nih.gov The precursor silver(I) carbene complexes are prepared first and subsequently used to transfer the NHC ligand to the palladium center. nih.gov
Direct Complexation Routes
Direct complexation offers a more straightforward approach to methylpalladium(II) complexes by reacting a suitable palladium precursor directly with the desired ligand. For example, binuclear methylpalladium(II) complexes of the type [Pd₂Me₂(µ-Cl)₂(PR₃)₂] can be conveniently synthesized by reacting [Pd₂Cl₂(µ-Cl)₂(PR₃)₂] with tetramethyltin (B1198279) in benzene (B151609) at room temperature. rsc.org These chloro-bridged dimers can then be further reacted with pyrazoles in the presence of a base to yield bis(pyrazolato)-bridged binuclear methylpalladium(II) complexes. rsc.org
Another direct route involves the reaction of diarylphosphinobenzene-2-sulfonic acids with a tertiary amine, followed by the addition of [PdMeCl(cod)]. rsc.org This method yields anionic methylpalladium(II) complexes containing bidentate phosphine-sulfonate ligands. rsc.org Additionally, tridentate iminophosphine ligands can react directly with palladium(II) chloride to form neutral square-planar complexes. rsc.org
Free Carbene Generation and Transfer
The in situ generation of a free N-heterocyclic carbene (NHC), followed by its reaction with a palladium precursor, is another viable synthetic strategy. This typically involves the deprotonation of an imidazolium salt with a strong base to generate the free carbene, which then coordinates to the palladium center. rsc.orgresearchgate.net The dimethyl(1-(2-pyrimidyl)-3-(2,6-diisopropylphenyl)imidazolin-2-ylidene)palladium(II) complex, for example, has been synthesized via this free carbene route. beilstein-journals.orgresearchgate.netgrafiati.com
There are four main approaches for the synthesis of Pd-NHC complexes:
Generation of the free carbene by deprotonation of an imidazolium salt with a strong base, followed by reaction with a palladium precursor. rsc.orgrsc.org
Transmetalation from copper or silver-NHC complexes. rsc.orgrsc.org
Use of a ligand on a palladium precursor that acts as an internal base. rsc.orgrsc.org
Electrochemical synthesis where the imidazolium moiety is reduced at the cathode to produce a free carbene. rsc.org
Carbene transfer reactions can also occur between different transition metal complexes. For instance, carbene ligands can be transferred from tungsten carbonyl complexes to palladium(II) precursors like [PdCl₂(PhCN)₂] to form palladium carbene complexes. scispace.com
Synthesis of Monocationic Methylpalladium(II) Compounds
Monocationic methylpalladium(II) complexes are often synthesized from their neutral chloro- or bromo-analogs by halide abstraction. The use of a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄) or silver triflate (AgOTf), is a common method to remove the halide ligand and generate a cationic palladium center, which is often stabilized by a coordinating solvent like acetonitrile. acs.orguwa.edu.au For example, novel methylpalladium(II) complexes with tridentate imidazole-based ligands have been converted to their cationic derivatives by halide abstraction with AgBF₄. acs.orguwa.edu.au
The synthesis of monocationic methylpalladium(II) compounds with a palladium-iron bond has also been reported. uu.nl The synthesis of ionic methylpalladium complexes can sometimes only be achieved in the presence of a coordinating solvent like acetonitrile. uu.nl Cationic Pd(II) complexes of the formula [Pd(Me)(N-N)(N-S)][PF₆], where N-N is an α-diimine and N-S is a thiopheneimine, have been synthesized by the substitution of coordinated acetonitrile on [Pd(Me)(MeDAB)(MeCN)][PF₆]. unisa.it
Synthesis of Bulky Monophosphine-Ligated Methylpalladium Complexes
The introduction of bulky phosphine (B1218219) ligands can significantly influence the structure and reactivity of methylpalladium complexes. Several new bulky monophosphine-ligated methylpalladium complexes have been synthesized by treating [Pd(cod)MeCl] with bulky phosphines such as PtBu₃ or P(o-tol)₃. acs.orgacs.orgresearchgate.net These reactions afford monophosphine-ligated methylpalladium chloride complexes in excellent yields. acs.orgacs.orgresearchgate.net The structure of these complexes is dependent on the shape of the phosphine ligand, resulting in either mononuclear three-coordinate structures or chloride-bridged dinuclear structures. acs.orgacs.orgresearchgate.net Abstraction of the chloride from these complexes yields the corresponding methylpalladium triflate complexes. acs.orgacs.org
Spectroscopic and Structural Characterization Techniques for Methylpalladium Complexes
A comprehensive understanding of the synthesized methylpalladium complexes requires detailed characterization using a variety of spectroscopic and structural methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the presence of the methyl group attached to the palladium center. The chemical shift of the Pd-CH₃ protons typically appears at high field in the ¹H NMR spectrum. acs.orgpsu.edu For instance, in a series of methylpalladium(II) complexes with pyrimidine-NHC ligands, the Pd-CH₃ signal appears as a singlet in the ¹H NMR spectrum. beilstein-journals.org In complexes with cis-coordinating phosphine ligands, the methyl group signal may appear as a double doublet in the ¹H NMR spectrum. uu.nl ³¹P NMR is crucial for characterizing phosphine-ligated complexes, providing information about the coordination environment of the phosphorus atom. rsc.orguu.nl Variable-temperature NMR experiments can be used to study fluxional processes and identify different isomers in solution. acs.orguwa.edu.au
Infrared (IR) Spectroscopy: Far-IR spectroscopy is particularly useful for identifying the palladium-halogen and palladium-sulfur stretching frequencies, which helps in elucidating the structure of the complexes, especially in distinguishing between bridging and terminal ligands. psu.edu
Molecular Weight Determination: Techniques such as osmometry can be used to determine the molecular weight of the complexes in solution, which helps to confirm whether they exist as monomers or dimers. psu.edu
Interactive Data Table: Spectroscopic Data for Selected Methylpalladium Complexes
| Complex | ¹H NMR (Pd-CH₃, ppm) | ¹³C NMR (Pd-CH₃, ppm) | Key IR Bands (cm⁻¹) | Reference |
| Chloro(methyl)(1-(2-pyrimidyl)-3-(tert-butyl)imidazolin-2-ylidene)palladium(II) | 1.27 (s) | -1.5 | - | beilstein-journals.org |
| trans-[{PdMe(SMe₂)(µ-Cl)}₂] | 0.78 (s) | - | v(Pd-S) ~320 | psu.edu |
| [PdCl(CH₃){(mim)₃COCH₃}] | 0.92 (s) | - | - | acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ³¹P NMR, VT-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of methylpalladium complexes in solution. ¹H, ³¹P, and variable-temperature (VT) NMR studies provide detailed information about the ligand environment, the geometry of the complex, and dynamic processes such as fluxionality and isomerization. acs.orgbeilstein-journals.orguwa.edu.auacs.orgoup.com
¹H NMR Spectroscopy is routinely used to identify the methyl group attached to the palladium center. The chemical shift of the Pd-CH₃ protons typically appears in the upfield region of the spectrum. For instance, in a series of methylpalladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands, the Pd-CH₃ signal was observed as a singlet at chemical shifts (δ) ranging from 0.04 ppm to 1.27 ppm in CDCl₃. beilstein-journals.org In another study, the ¹H NMR spectrum of trans-[{PdMe(SMe₂)(µ-Cl)}₂] showed a singlet for the methyl protons. rsc.org The coupling of the methyl protons to phosphorus atoms in phosphine-ligated complexes provides valuable structural information. For example, the Pd-CH₃ group in a complex with a P∧N coordinating ligand exhibits a doublet with a JPH coupling constant of 3.2 Hz, indicating a cis orientation between the phosphine donor and the methyl group. acs.org
³¹P NMR Spectroscopy is particularly informative for complexes containing phosphine ligands. The chemical shift and coupling constants can reveal the coordination mode of the phosphine and the geometry of the complex. For methylpalladium complexes with diphosphine ligands based on a xanthene backbone, a broadened singlet in the ³¹P NMR spectra at room temperature was observed, which resolved into an AB system (for a minor cis isomer) and a sharp singlet (for a major trans isomer) at low temperatures, indicating a cis-trans isomerization process. uu.nl In P,N-ligated methylpalladium(II) aryl oxide complexes, the ³¹P NMR chemical shifts were found to correlate with Hammett substituent constants of the aryl oxide ligand. uu.nl
Variable-Temperature (VT) NMR studies are employed to investigate dynamic behaviors in solution. acs.org For the complex [PdCl(CH₃){(mim)₂CHCH₂PPh₂}] (where mim = N-methylimidazole), broad ¹H and ³¹P NMR signals at room temperature indicated that the ligand is fluxional. acs.org Upon heating, the signals sharpen, suggesting a process involving the on/off coordination of the imidazole (B134444) rings. acs.org Conversely, cooling the sample can help resolve different isomers present in an equilibrium. uwa.edu.au
| Complex | Solvent | ¹H NMR (Pd-CH₃, δ ppm) | ³¹P NMR (δ ppm) | Reference |
|---|---|---|---|---|
| [((pym)^(NHC-t-Bu))Pd(CH₃)Cl] | CDCl₃ | 1.27 (s) | N/A | beilstein-journals.org |
| [((pym)^(NHC-4-bromophenyl))Pd(CH₃)Cl] | CDCl₃ | 0.04 (s) | N/A | beilstein-journals.org |
| [PdCl(CH₃){(mim)₂CHCH₂PPh₂}] | CDCl₃ | N/A (doublet, JPH = 3.2 Hz) | Broad at RT | acs.org |
| [Pd(Me)(OC₆H₅)(PCN)] | CDCl₃ | N/A | Correlates with Hammett constants | uu.nl |
| Methylpalladium complexes with xanthene diphosphine ligands | CH₂Cl₂ | N/A | Broad singlet at RT; AB system and singlet at -40 °C | uu.nl |
X-ray Crystallographic Analysis for Solid-State Structures
For example, the crystal structure of trans-[{PdMe(SMe₂)(µ-Cl)}₂] revealed a centrosymmetric dimeric structure with bridging chloro groups. rsc.org The palladium atoms exhibit a square-planar geometry, a common coordination environment for Pd(II). rsc.org In a study of methylpalladium(II) complexes with pyrimidine-functionalized N-heterocyclic carbene ligands, X-ray crystallography confirmed the solid-state structures of three different complexes, providing precise geometric parameters. beilstein-journals.org
The structure of the cationic dimeric complex Pd₂(CH₃)₂{(mim)₃COCH₃}₂₂ was also determined by X-ray diffraction. acs.orguwa.edu.au It features two square-planar N₃X (X = CH₃) coordinated palladium centers. acs.orguwa.edu.au Two nitrogen atoms from the three imidazole rings of one ligand chelate a single palladium center, while the third nitrogen bridges to the adjacent palladium atom. acs.orguwa.edu.au The analysis of bulky monophosphine-ligated methylpalladium complexes showed that the structure depends on the ligand's shape, leading to either a mononuclear three-coordinate structure or a chloride-bridged dinuclear structure. acs.org
| Complex | Space Group | Key Structural Features | Reference |
|---|---|---|---|
| trans-[{PdMe(SMe₂)(µ-Cl)}₂] | P2₁/n | Centrosymmetric dimer, bridging Cl, square-planar Pd(II) | rsc.org |
| Pd₂(CH₃)₂{(mim)₃COCH₃}₂₂ | N/A | Dimeric cation, two square-planar N₃(CH₃) Pd centers, bridging imidazole | acs.orguwa.edu.au |
| Pd(PtBu₃)MeCl | N/A | Three-coordinate T-shape, weak C-H agostic interaction | acs.org |
| [Pd(Me)(OC₆H₅)(PCN)]·CH₂Cl₂ | N/A | Molecular structure determined | uu.nl |
Mass Spectrometry (e.g., Electrospray Mass Spectrometry)
Mass spectrometry (MS), particularly with soft ionization techniques like Electrospray Ionization (ESI), is a powerful method for characterizing the mass and composition of methylpalladium complexes, especially ionic species. uu.nl It provides direct evidence for the molecular weight of the complexes in solution.
For instance, in the synthesis of cationic methylpalladium complexes, ESI-MS was used to identify the formation of a dimeric dicationic cluster [Pd₂(CH₃)₂{(mim)₃COCH₃}₂]²⁺ with a mass-to-charge ratio (m/z) of 814. acs.org This observation was crucial in confirming the dimeric nature of the complex in solution. acs.org Similarly, cationic methylpalladium complexes ligated by 2,2'-dipyridyl-N-alkylamines were characterized by ESI-MS, confirming their formulation. Cationic methylpalladium complexes with hemilabile bidentate ligands of alpha-amino-pyridines have also been characterized using mass spectrometry. nih.gov
Elemental Analysis in Complex Characterization
Elemental analysis is a fundamental technique used to confirm the bulk purity and empirical formula of newly synthesized methylpalladium complexes. uu.nlresearchgate.net It provides the percentage composition of elements (typically C, H, N) in the compound, which is then compared to the calculated values for the proposed molecular formula.
Numerous studies on methylpalladium complexes report satisfactory elemental analysis data, which, in conjunction with spectroscopic data, validates the identity of the synthesized compounds. acs.orgbeilstein-journals.org For example, the characterization of a series of methylpalladium(II) complexes with pyrimidine-NHC ligands and binuclear methylpalladium(II) complexes included elemental analysis to confirm their composition. beilstein-journals.orgrsc.org However, in some cases, the instability of a complex can preclude obtaining a satisfactory elemental analysis. acs.org
Isomerism and Geometrical Considerations in Methylpalladium Complexes
The geometry around the square-planar palladium(II) center in methylpalladium complexes gives rise to the possibility of isomerism, most notably cis-trans isomerism. The study of these isomers and their interconversion is critical for understanding reaction mechanisms, particularly in catalytic cycles where the geometry of the active species can dictate the reaction pathway and product selectivity. acs.orgoup.comrsc.orguu.nlresearchgate.netrsc.orgresearcher.lifersc.org
Cis-Trans Isomerization Studies
The relative stability of cis and trans isomers and the kinetics of their isomerization have been investigated extensively for various methylpalladium complexes. oup.comrsc.orguu.nlresearchgate.netrsc.orgrsc.org The nature of the ancillary ligands plays a crucial role in determining the preferred geometry and the energy barrier for isomerization.
In complexes with two different monodentate ligands or an unsymmetrical bidentate ligand, the methyl group can be positioned either cis or trans to another ligand. For dialkylpalladium(II) complexes with tertiary phosphine ligands, PdMe₂L₂, the trans-cis isomerization equilibrium often favors the cis isomer, which is the precursor to reductive elimination. oup.com However, for the PEt₃-coordinated complex, an equilibrium trans/cis ratio of 1.2 was observed, indicating that both isomers are present in significant amounts. oup.com
The synthesis of methylpalladium complexes can sometimes yield a specific isomer as the kinetic product, which then isomerizes to the thermodynamically more stable form. nih.gov For example, the reaction of (COD)Pd(Me)Cl with an α-aminoaldimine ligand at -20 °C produced the cis isomer as the major kinetic product, which quantitatively converted to the trans isomer upon warming. nih.gov The mechanism of isomerization can be intramolecular, often proposed to proceed through a five-coordinate intermediate or transition state. acs.orgnih.gov For instance, the isomerization of o-phosphino-arenesulfonate palladium methyl complexes is suggested to occur via a five-coordinate transition state involving κ³-coordination of the sulfonate ligand. acs.org
In the case of binuclear, chloro-bridged methylpalladium(II) complexes, [Pd₂Me₂(µ-Cl)₂(PR₃)₂], the phosphine ligands were found to adopt a trans configuration. rsc.orgrsc.org Conversely, analogous platinum complexes existed as a mixture of cis and trans isomers. rsc.orgrsc.org For methylpalladium complexes containing xanthene-based diphosphine ligands, a dynamic cis-trans equilibrium was observed in solution, with the equilibrium lying on the side of the trans isomer. uu.nl
| Complex Type | Key Findings on Isomerism | Proposed Mechanism | Reference |
|---|---|---|---|
| PdMe₂L₂ (L = tertiary phosphine) | Equilibrium favors the cis isomer for phenyl-substituted phosphines. trans/cis ratio of 1.2 for L = PEt₃. | Initial isomerization to cis form precedes reductive elimination. | oup.com |
| [R¹R²NCMe₂CH=NR]Pd(Me)Cl | cis isomer is the kinetic product, which isomerizes to the thermodynamic trans product. | Intramolecular process involving imine dissociation and recoordination. | nih.gov |
| (PO-OMe)PdMe(lut) | Lutidine-catalyzed and non-catalyzed isomerization pathways observed. | Five-coordinate intermediate (Berry pseudorotation) for catalyzed path; κ³-coordination of sulfonate for non-catalyzed path. | acs.org |
| [Pd₂Me₂(µ-Cl)₂(PR₃)₂] | Complexes adopt a trans configuration. | N/A | rsc.orgrsc.org |
| Methylpalladium complexes with xanthene diphosphines | Dynamic cis-trans equilibrium in solution, favoring the trans isomer. | N/A | uu.nl |
Fluxional Behavior and Coordination Isomers
Methylpalladium complexes, particularly square-planar palladium(II) species, often exhibit dynamic behavior in solution, leading to the presence and interconversion of various isomers. This fluxionality and the existence of coordination isomers are critical aspects of their chemistry, influencing their reactivity in catalytic processes. The study of these dynamic phenomena relies heavily on nuclear magnetic resonance (NMR) spectroscopy, often at variable temperatures.
A common form of isomerism in square-planar methylpalladium(II) complexes is cis-trans isomerism . For instance, in complexes of the type [PdMeCl(L)2], where L is a neutral ligand such as a phosphine, the methyl and chloro ligands can be positioned either adjacent to each other (cis) or opposite each other (trans). The relative stability of these isomers is influenced by both electronic and steric factors. In complexes with pyrimidine-functionalized N-heterocyclic carbene (NHC) ligands, theoretical calculations have shown that the isomer with the methyl group cis to the carbene carbon is thermodynamically favored by 5–11 kcal/mol. beilstein-journals.orgnih.gov The stronger trans influence of the methyl group compared to the chloride ligand can also play a role in determining the preferred geometry. beilstein-journals.org
The isomerization between cis and trans forms can be slow or fast on the NMR timescale, depending on the nature of the ligands and the conditions. For example, while many dichlorobis(tertiary phosphine)palladium(II) complexes undergo rapid cis-trans isomerization in solution, the complex [PdCl2(Me2o-tolylP)2] shows slow isomerization in chloroform, reaching a 2:1 cis-trans equilibrium over several days. cdnsciencepub.com This reduced lability is attributed to the steric hindrance from the ortho-methyl group of the phosphine ligand, which impedes the approach of a fifth ligand necessary for the commonly accepted associative mechanism of isomerization. cdnsciencepub.comresearchgate.net This isomerization can, however, be catalyzed by the addition of a trace amount of a tertiary phosphine. cdnsciencepub.com
Fluxional behavior in methylpalladium complexes often involves the exchange of coordinating ligands or different coordination modes of a single ligand. This is particularly prevalent in complexes with polydentate ligands where not all donor atoms are simultaneously bonded to the metal center.
A notable example is the fluxional behavior observed in methylpalladium(II) complexes with tridentate nitrogen or mixed donor ligands. acs.orguwa.edu.au For instance, the complex [PdCl(CH3){(mim)2CHCH2PPh2}] (where mim is N-methylimidazole) displays σ²-P,N coordination at room temperature, with the ligand exhibiting fluxional behavior. acs.org Upon cooling to 203 K, the ¹H NMR spectrum reveals the presence of three distinct isomers, which likely include five-coordinate species. acs.org This dynamic process involves the rapid association and dissociation of one of the ligand's donor arms.
The mechanism for such fluxional processes in methylpalladium complexes with terdentate nitrogen ligands, such as 2,6-bis(pyrimidin-2-yl)pyridine (bppy), has been proposed to involve:
Dissociation of one of the pyrimidinyl nitrogen atoms, potentially initiated by coordination of a solvent molecule or a counter-ion.
Rotation around the pyrimidinyl–pyridine bond.
Reformation of the nitrogen–palladium bond. researchgate.net
Variable-temperature NMR studies allow for the determination of the thermodynamic parameters for these exchange processes.
Table 1: Selected Data on Isomerism and Fluxionality in Methylpalladium and Related Complexes
| Complex/System | Phenomenon | Method | Key Findings | Reference(s) |
| [((pym)^(NHC-R))PdII(CH3)Cl] | Cis-trans isomerism | DFT Calculations | The isomer with the methyl group cis to the carbene is thermodynamically favored by 5-11 kcal/mol. | beilstein-journals.orgnih.gov |
| [PdCl2(Me2o-tolylP)2] | Cis-trans isomerization | ¹H NMR, IR, Raman | Slow isomerization in CHCl3 to a ~2:1 cis-trans equilibrium; catalyzed by added phosphine. | cdnsciencepub.com |
| [PdCl(CH3){(mim)2CHCH2PPh2}] | Fluxional behavior and isomerism | Low-temperature ¹H and ³¹P NMR | At 203 K, three isomers are observed, likely involving five-coordinate species. | acs.org |
| [Pd(Me)(bppy)]X (bppy = 2,6-bis(pyrimidin-2-yl)pyridine) | Fluxional ligand exchange | Variable-temperature ¹H NMR | Dynamic exchange of pyrimidinyl nitrogen coordination; mechanism involves ligand dissociation and rotation. | researchgate.net |
| [Pd(L-S,O)2] (L = N,N-di-substituted aroylthiourea) | Cis-trans isomerization | UV irradiation, NMR | Photo-induced cis to trans isomerization; thermal trans to cis back reaction is catalyzed by coordinating solvents or ligands. | researchgate.net |
The study of these dynamic processes is crucial for understanding the behavior of methylpalladium complexes in solution and for designing more effective catalysts. The ability of these complexes to adopt different coordination geometries and to undergo rapid ligand exchange can be a key factor in their catalytic activity.
Oxidative Addition Processes with Methyl Halides (e.g., Chloromethane, Methyl Iodide)
The oxidative addition of methyl halides, such as chloromethane and methyl iodide, to a low-valent palladium center is a fundamental step in many palladium-catalyzed cross-coupling reactions. This process involves the cleavage of the carbon-halogen bond and the formation of two new bonds to the palladium center, resulting in an increase in both the oxidation state and the coordination number of the metal.
Two primary mechanisms are generally considered for the oxidative addition of alkyl halides like chloromethane to Pd(0) complexes: a concerted mechanism and an Sₙ2-like (nucleophilic displacement) mechanism. chemrxiv.orgnumberanalytics.comlibretexts.org
Concerted Mechanism: This pathway involves a three-centered transition state where the palladium atom interacts simultaneously with both the carbon and the halogen atoms of the methyl halide. chemrxiv.orgnumberanalytics.com The C-X bond breaks as the new Pd-C and Pd-X bonds form in a single step. chemrxiv.org This mechanism is often favored for non-polar substrates and is generally considered for the addition of aryl halides. chemrxiv.orgrsc.org
Sₙ2-like Mechanism: This two-step process is analogous to classical nucleophilic substitution reactions in organic chemistry. libretexts.org The electron-rich Pd(0) complex acts as a nucleophile and attacks the electrophilic carbon atom of the methyl halide in a backside approach, leading to the displacement of the halide ion. chemrxiv.org This forms a cationic palladium intermediate and a halide anion, which then coordinates to the metal center. acs.org This pathway is typically associated with polarized substrates like methyl halides. libretexts.org For the reaction of PdCl⁻ with chloromethane, a two-step mechanism of Sₙ2 substitution followed by rearrangement of the leaving group has been proposed as the preferred pathway. acs.org
Computational studies on the oxidative addition of chloromethane to a single palladium atom have explored these pathways, identifying transition states for both direct oxidative insertion (concerted) and Sₙ2-type reactions. chemrxiv.orgacs.org
The ligands coordinated to the palladium center play a crucial role in modulating its reactivity during oxidative addition. Both the electronic and steric properties of the ligands significantly influence the rate and mechanism of the reaction. rsc.orgrsc.org
Electronic Effects: Electron-donating ligands increase the electron density on the palladium(0) center, enhancing its nucleophilicity. nih.govrsc.org This increased electron density facilitates the donation of electrons into the C-X antibonding orbital, thereby promoting the oxidative addition process. rsc.org Consequently, catalysts with electron-rich ligands, such as alkylphosphines, are often more active for the oxidative addition of less reactive halides like chlorides. rsc.org
Steric Effects: The steric bulk of ligands is a critical factor, primarily by influencing the coordination number of the active palladium species. rsc.org Bulky ligands can promote the dissociation of a ligand from a bis-ligated complex (PdL₂) to form a highly reactive, monoligated species (PdL). nih.govrsc.org This lower-coordinate species is less sterically hindered and more electronically unsaturated, often leading to a faster rate of oxidative addition, particularly for challenging substrates like aryl chlorides and chloromethane. rsc.orgnih.gov For example, bulky and electron-rich ligands like P(tBu)₃ and SPhos can more readily access low-coordinate complexes, facilitating the formation of the catalytically active species. rsc.org The steric repulsion between the ancillary phosphine ligands and the bound substrate also influences the rate of oxidative addition. rsc.org
Table 1: Influence of Ligand Properties on Oxidative Addition to Palladium(0)
| Ligand Property | Effect on Pd Center | Consequence for Oxidative Addition | Example Ligands |
|---|---|---|---|
| Strong Electron Donation | Increases electron density/nucleophilicity | Accelerates reaction, especially for electron-poor or less reactive halides (e.g., chlorides). rsc.org | Trialkylphosphines (e.g., P(tBu)₃), N-Heterocyclic Carbenes (NHCs). rsc.org |
| High Steric Bulk | Promotes formation of low-coordinate (e.g., monoligated) Pd(0) species. rsc.org | Often increases reaction rate by generating a more reactive, less hindered active catalyst. rsc.orgnih.gov | P(tBu)₃, SPhos, XPhos. rsc.org |
| Small Steric Bulk | Favors higher-coordinate (e.g., bis-ligated) Pd(0) species. rsc.org | May lead to slower reaction rates if ligand dissociation is required for the oxidative addition step. rsc.org | PPh₃. rsc.org |
| Weak Electron Donation | Decreases electron density/nucleophilicity | Slows the rate of oxidative addition. | PF₃. acs.org |
Kinetic studies provide quantitative insight into the mechanism of oxidative addition. For the fundamental reaction of a single palladium atom with chloromethane, high-level ab initio computational studies have been performed to benchmark the potential energy surface. acs.orgnih.gov These calculations provide estimates for the key energetic parameters of the reaction. The formation of a reactant complex between palladium and chloromethane is exothermic, and the subsequent oxidative insertion proceeds through a defined transition state with a positive activation energy. acs.orgnih.gov
Table 2: Calculated Energetics for the Oxidative Addition of Chloromethane to a Palladium Atom All energies are relative to the separated reactants (Pd + CH₃Cl) and are given in kcal/mol. ZPE-corrected values are in parentheses.
| Reaction Step | Parameter | Energy (kcal/mol) | Reference |
|---|---|---|---|
| Complex Formation | Reaction Energy (E_react) | -11.2 (-10.8) | acs.orgnih.gov |
| Oxidative Insertion | Activation Energy (E_act) | 3.8 (2.7) | acs.orgnih.gov |
Experimental kinetic studies on more complex, ligated palladium systems have shown that the mechanism can depend heavily on the identity of the halide. nih.govacs.org For instance, in reactions with phenyl halides, the more reactive PhI often adds to a bis-phosphine Pd(0) species, while the less reactive PhCl typically reacts via a lower-coordinate monophosphine intermediate. nih.govacs.org This suggests that for a relatively unreactive substrate like chloromethane, a pathway involving a monoligated palladium species is highly probable. uwindsor.ca
For many palladium catalysts, particularly those involving less reactive halides, the oxidative addition step is preceded by the dissociation of a ligand from the metal center. nih.govnih.gov A stable, 14-electron bis-phosphine complex, [PdL₂], may first reversibly dissociate one ligand to form a highly reactive, 12-electron monoligated species, [PdL]. nih.gov This monoligated complex is the species that then undergoes oxidative addition. nih.govnih.gov
Reductive Elimination Pathways from Methylpalladium(II) and Methylpalladium(IV) Complexes
Reductive elimination is the microscopic reverse of oxidative addition and is the final, product-forming step in many catalytic cycles. ucc.ie It involves the formation of a new bond between two ligands attached to the palladium center, accompanied by a reduction in the metal's oxidation state, typically from Pd(II) to Pd(0) or from Pd(IV) to Pd(II).
Reductive elimination from methylpalladium(II) complexes is a key step in various cross-coupling reactions. For example, thermolysis of a P,N-ligated methyl(alkynyl)palladium(II) complex results in the reductive elimination of the corresponding methylalkyne product. uu.nl Similarly, phosphine-ligated alkylpalladium(II) amido complexes can undergo reductive elimination to form C(sp³)–N bonds. nih.gov These reactions typically require the two groups that are coupling to be in a cis orientation on the square-planar Pd(II) center. The rate of reductive elimination can be influenced by factors such as the nature of the ancillary ligands and the electronic properties of the coupling partners. nih.gov
Methylpalladium(IV) complexes, while less common, are proposed as intermediates in certain catalytic cycles, particularly in reactions involving strong oxidants. beilstein-journals.org These octahedral Pd(IV) species can also undergo reductive elimination. For instance, methylpalladium(IV) complexes have been observed to decompose via reductive elimination, often with selective coupling between the methyl group and another organic ligand, such as an aryl group. acs.orguwo.ca The stability of Pd(IV) intermediates is often low, and they tend to undergo reductive elimination at moderate temperatures. beilstein-journals.orgnih.gov The pathway can be influenced by the coordinating ability of counter-ions; for example, the presence of a coordinating iodide ligand can stabilize a Pd(IV) complex, while its absence may facilitate reductive elimination. nih.govscispace.com
Table 3: List of Chemical Compounds
| Compound Name | Formula/Abbreviation |
|---|---|
| Chloromethane | CH₃Cl |
| Methyl Iodide | CH₃I |
| Palladium | Pd |
| Phenyl Bromide | PhBr |
| Phenyl Iodide | PhI |
| Phenyl Chloride | PhCl |
| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ |
| Tetrakis(triphenylphosphine)palladium(0) | Pd(PPh₃)₄ |
| Tri-tert-butylphosphine | P(tBu)₃ |
| Triphenylphosphine | PPh₃ |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl |
| Methyl trifluoroacetate | CF₃COOCH₃ |
Migratory Insertion Reactions
Migratory insertion is another crucial elementary step in organometallic chemistry, where a ligand, such as carbon monoxide or an alkene, inserts into a metal-alkyl bond. This process leads to the formation of a new acyl or alkyl ligand, respectively.
Carbon Monoxide (CO) Insertion into Pd-Methyl Bonds (Carbonylation)
The insertion of carbon monoxide into a palladium-methyl bond is a key step in palladium-catalyzed carbonylation reactions, such as the synthesis of esters, amides, and ketones. uu.nlacs.orgcmu.edu This reaction involves the migration of the methyl group to a coordinated CO ligand, forming a methyl-acyl (acetyl) group. uu.nlox.ac.uk
The mechanism can be influenced by the solvent and the nature of the ligands present. For example, the carbonylation of methylpalladium(II) methoxide (B1231860) complexes can lead to either a methyl(methoxycarbonyl) complex or an acyl(methoxycarbonyl) complex, depending on the reaction temperature. uu.nl DFT calculations have shown that CO activation in the presence of other ligands like acetonitrile or ethylene (B1197577) can occur through an associative mechanism involving ligand exchange followed by migratory insertion. ox.ac.uk
The reaction of the (PCP)Pd-Me complex (where PCP is a pincer ligand) with CO₂ has been studied, and while it involves insertion into the Pd-Me bond, it proceeds via an SE2 mechanism where the methyl group attacks a non-coordinated CO₂ molecule. acs.orgdiva-portal.org
The following table shows data for the carbonylation of a methylpalladium(II) methoxide complex:
| Reactant Complex | Temperature | Product Complex |
| [Pd(Me)(OMe)(bpy)] | -60°C | [Pd(Me)(CO₂Me)(bpy)] |
| [Pd(Me)(OMe)(bpy)] | -25°C | [Pd(COMe)(CO₂Me)(bpy)] |
Data from uu.nl.
Ethylene Insertion into Pd-Methyl Bonds (Oligomerization/Polymerization)
The insertion of ethylene into a palladium-methyl bond is the fundamental chain propagation step in the oligomerization and polymerization of ethylene catalyzed by palladium complexes. acs.orgscispace.comacs.org This reaction typically occurs from a cationic palladium(II) methyl complex where an ethylene molecule is also coordinated. scispace.comrsc.org The methyl group then migrates to one of the carbons of the coordinated ethylene, forming a propyl-palladium species. acs.org
The nature of the ancillary ligands, often bulky diimines, is critical for the catalytic activity and the properties of the resulting polymer. acs.orgacs.org These ligands can influence the rate of insertion and prevent side reactions like β-hydride elimination. scispace.com Mechanistic studies have revealed that for some systems, the catalyst resting state is an alkyl olefin complex, and the turnover-limiting step is the migratory insertion itself. acs.org This makes the turnover frequency independent of the ethylene concentration. acs.org
The following table provides data on ethylene polymerization by different palladium(II) methyl complexes:
| Catalyst | Temperature (°C) | Activity (g polymer / g Pd / h) | Polymer Mₙ ( g/mol ) |
| [PdMe(N-O)(PPh₃)]BF₄ (N-O = methyl 6-methylpicolinate) | 20 | 80 | - |
| [PdMe(N-O)(PPh₃)]BF₄ (N-O = diisopropylpicolinamide) | 20 | 58 | - |
| Pd1 (α-diimine ligand) | 25 | - | 19,800 |
| Pd2 (α-diimine ligand) | 25 | - | 13,200 |
Data from rsc.orgchinesechemsoc.org.
Stereoselectivity and Regioselectivity in Insertion Reactions
Stereoselectivity refers to the preferential formation of one stereoisomer over another. In the context of migratory insertion, this can be relevant when dealing with chiral catalysts or prochiral substrates. For example, in the copolymerization of ethylene and methyl acrylate (B77674), the stereochemistry of the resulting polymer can be influenced by the catalyst structure.
Regioselectivity concerns the orientation of the insertion. For an unsymmetrical alkene, insertion can occur in two ways, leading to different constitutional isomers. In the case of ethylene insertion into a Pd-methyl bond, this is not a factor as ethylene is symmetrical. However, in the copolymerization of ethylene with polar monomers like methyl acrylate, regioselectivity becomes crucial. rsc.orgnih.gov The polar monomer can insert in a 1,2- or 2,1-fashion into the Pd-alkyl bond. researchgate.net
The regiochemistry of insertion can be influenced by both steric and electronic factors of the catalyst and the monomer. For instance, in the copolymerization of ethylene and methyl acrylate with certain palladium catalysts, both direct incorporation of the acrylate into the main chain and migratory insertion of a terminal acrylate unit have been observed. rsc.org In some systems, the initial insertion of methyl acrylate into a Pd-CH₃ bond can lead to a four-membered chelate, which then isomerizes to more stable five- or six-membered chelates. acs.org
Transmetalation Reactions in Catalytic Cycles
Transmetalation, the transfer of an organic group from one metal to another, is a fundamental step in many palladium-catalyzed cross-coupling reactions. nih.govrsc.org In the context of reactions involving methyl groups, this process typically entails the transfer of a methyl group from an organometallic reagent to a palladium(II) center. acs.orgbeilstein-journals.orgbeilstein-journals.org This step is crucial as it generates the key organopalladium intermediate that subsequently undergoes reductive elimination to form the desired carbon-carbon or carbon-heteroatom bond. nih.gov
The mechanism of transmetalation can be influenced by several factors, including the nature of the organometallic reagent, the ligands on the palladium center, and the reaction conditions. nih.govrsc.org For instance, in the cross-coupling of potassium aryl(dimethyl)silanolates, the transmetalation can proceed through a thermal process via an 8-Si-4 intermediate without requiring anionic activation. nih.gov However, arylsilanolates can also act as activators for transmetalation through a hypervalent 10-Si-5 siliconate intermediate. nih.gov
Studies on the transmetalation of methyl groups to palladium complexes have provided valuable insights into the catalytic cycle. For example, the synthesis of methylpalladium(II) complexes has been achieved through transmetalation from corresponding silver complexes. beilstein-journals.orgbeilstein-journals.org Detailed mechanistic studies, combining experimental and computational methods, have proposed a mechanism involving methyl group transmetalation between Pd(II) and Pd(IV) intermediates in the selective oxidatively induced formation of ethane (B1197151) from mono-methyl palladium complexes. acs.org
C-H Activation and Cyclopalladation Processes
The direct functionalization of otherwise inert C-H bonds is a significant challenge in organic synthesis. nih.govbohrium.com Palladium catalysis has emerged as a powerful tool for C-H activation, often proceeding through a cyclopalladation process where the palladium catalyst coordinates to a directing group on the substrate and subsequently activates a nearby C-H bond to form a palladacycle. nih.govbohrium.comacs.org This palladacycle is a key intermediate that can undergo further reactions to introduce a new functional group. acs.orgwikipedia.org
Ligand-Directed C-H Functionalization
Ligand-directed C-H functionalization is a widely employed strategy to achieve site-selective C-H activation. nih.govbohrium.comresearchgate.net In this approach, a coordinating group, or "directing group," within the substrate molecule positions the palladium catalyst in close proximity to a specific C-H bond, leading to its selective activation. nih.gov This strategy overcomes the challenge of differentiating between multiple C-H bonds within a complex molecule. nih.govbohrium.com
A variety of directing groups have been successfully utilized in palladium-catalyzed C-H functionalization, enabling the formation of diverse carbon-carbon and carbon-heteroatom bonds. nih.govacs.org The versatility of this approach stems from the ability of palladium(II) catalysts to be compatible with a wide range of directing groups and to promote C-H activation at different positions. bohrium.comacs.org The general mechanism involves the formation of a cyclopalladated intermediate, which can then undergo functionalization through different mechanistic pathways, such as those involving Pd(II)/Pd(0) or Pd(II)/Pd(IV) catalytic cycles. nih.govacs.org For instance, in many C-H oxygenation and halogenation reactions, the cyclopalladated intermediate is oxidized to a Pd(IV) species, which then undergoes reductive elimination to form the desired product. bohrium.comnih.gov
Role of Palladacycles in C-H Activation
Once formed, palladacycles can participate in various transformations. nih.gov In many catalytic cycles, the palladacycle undergoes oxidative addition with a coupling partner, leading to a Pd(IV) intermediate, which then reductively eliminates to form the product and regenerate the active palladium catalyst. nih.govnih.gov The nature of the ligands on the palladium center can significantly influence the stability and subsequent reactivity of the palladacycle. acs.orgrsc.org For example, the use of specific ligands can stabilize the palladacycle intermediate and promote the desired bond-forming step. rsc.org
Recent research has also explored the use of palladacycles as pre-catalysts for cross-coupling reactions. wikipedia.org In these cases, the palladacycle can be reduced in situ to generate the catalytically active Pd(0) species. wikipedia.org The study of chiral palladacycles has also provided valuable mechanistic insights into enantioselective C-H functionalization reactions, revealing that the C-H palladation step can be irreversible and determine the stereoselectivity of the reaction. chemrxiv.org
Catalytic Applications of Palladium Chloromethane and Methylpalladium Systems
Palladium-Catalyzed Methylation Reactions
Palladium-catalyzed reactions are pivotal in synthetic organic chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Among these, methylation reactions are of particular interest due to the significance of the methyl group in medicinal chemistry, where its introduction can profoundly influence a molecule's biological activity, a phenomenon often referred to as the "magic methyl" effect. This section details various palladium-catalyzed methylation strategies, highlighting the versatility of palladium complexes in activating different substrates and utilizing various methyl sources.
A significant advancement in methylation technology is the palladium-catalyzed direct methylation of aryl, heteroaryl, and vinyl boronate esters. figshare.comnih.govresearchgate.net This method provides a straightforward and highly versatile route to introduce methyl groups into a wide array of organic molecules under mild conditions. researchgate.netnih.gov The reaction typically employs methyl iodide (iodomethane) as the methyl source and is catalyzed by a palladium complex, often in the presence of a sterically hindered and electron-donating phosphine (B1218219) ligand such as PtBu2Me. figshare.comnih.govresearchgate.net
The development of this methodology was driven by the need to overcome challenges associated with the slow oxidative addition of alkyl halides to palladium and potential catalyst poisoning by phosphine alkylation. researchgate.net The use of sterically hindered phosphines mitigates these issues, while electron-donating ligands facilitate the crucial oxidative addition step. figshare.comresearchgate.net Optimization studies have identified tert-amyl alcohol as a particularly effective solvent for this transformation. figshare.com
This catalytic system exhibits a remarkably broad substrate scope and high functional-group tolerance, making it exceptionally well-suited for the late-stage derivatization of complex and biologically active compounds. figshare.comnih.govresearchgate.net The reaction can be successfully applied to a variety of aryl and heteroaryl boronate esters, including those bearing sensitive functional groups like formyl, carbamoyl, and nitro groups. nih.gov Furthermore, the methylation of vinyl boronate esters proceeds with high stereoselectivity, enabling the synthesis of trisubstituted alkenes. figshare.com A key advantage of this method is its compatibility with one-pot procedures that combine C–B bond formation with the subsequent methylation, allowing for the direct conversion of arenes, heteroarenes, or alkynes into their methylated derivatives. figshare.comnih.gov
Table 1: Selected Examples of Palladium-Catalyzed Methylation of Boronate Esters
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Methoxycarbonylphenylboronate Pinacol Ester | 4-Methyl-anisole | 95 |
| 4-Formylphenylboronate Pinacol Ester | 4-Methylbenzaldehyde | 88 |
| (E)-Styrylboronate Pinacol Ester | (E)-Prop-1-en-1-ylbenzene | 85 |
| 2-(Pinacolatoboryl)indole | 2-Methylindole | 76 |
Yields are for isolated products. Data compiled from representative literature findings.
In the pursuit of greener and more sustainable chemical processes, methanol (B129727) has emerged as an attractive methylating agent. A notable application is the palladium-catalyzed N-methylation of nitroarenes using methanol. researchgate.netrsc.org This reaction provides a direct pathway to N-methyl-arylamines from readily available nitroaromatic compounds. researchgate.net The process is particularly atom-economical as methanol serves dually as both a C1 source and a source of hydrogen. rsc.orgfigshare.com
The success of this transformation hinges on the use of a specific catalyst system, typically comprising palladium acetate (B1210297) and a specially designed phosphine ligand. researchgate.net One such effective ligand is 1-[2,6-bis(isopropyl)phenyl]-2-[tert-butyl(2-pyridinyl)phosphino]-1H-Imidazole. researchgate.net This catalytic protocol is applicable to a broad range of nitroarenes, affording the corresponding N-methyl-arylamines in good yields under relatively mild conditions. researchgate.net
The reaction proceeds via a "borrowing hydrogen" mechanism. rsc.org Initially, the palladium catalyst facilitates the transfer hydrogenation of the nitroarene to the corresponding aniline (B41778), using methanol as the hydrogen donor. Subsequently, the aniline reacts with formaldehyde, generated in situ from the oxidation of methanol, to form an imine. This imine is then hydrogenated by the palladium hydride species to yield the N-methylaniline. figshare.com This methodology allows for the efficient synthesis of over 20 different N-methyl-arylamines and has been successfully applied to the late-stage functionalization of drug molecules. researchgate.netrsc.org
Table 2: Palladium-Catalyzed N-Methylation of Nitroarenes with Methanol
| Nitroarene Substrate | N-Methyl-arylamine Product | Yield (%) |
|---|---|---|
| Nitrobenzene | N-Methylaniline | 85 |
| 4-Nitrotoluene | N,4-Dimethylaniline | 92 |
| 1-Chloro-4-nitrobenzene | 4-Chloro-N-methylaniline | 78 |
| 4-Nitroanisole | 4-Methoxy-N-methylaniline | 88 |
Yields are for isolated products. Data compiled from representative literature findings.
A novel and efficient strategy for the synthesis of methylated heteroaromatic compounds is the palladium-catalyzed nucleomethylation of alkynes. nih.govorganic-chemistry.org This reaction allows for the simultaneous construction of a heteroaromatic ring and the installation of a methyl group in a single step. nih.gov The process is characterized by its mild reaction conditions, broad substrate scope, and scalability.
This methodology has been successfully applied to the synthesis of various methylated heterocycles, including 3-methylindoles, 3-methylbenzofurans, and 4-methylisoquinolines, with moderate to excellent yields. nih.govorganic-chemistry.org The reaction typically involves a palladium precursor, such as Pd(TFA)2, and a suitable ligand. Kinetic studies have suggested that reductive elimination is likely the rate-determining step in the catalytic cycle. nih.govorganic-chemistry.org
The synthetic utility of this protocol is underscored by its application in the synthesis of biologically active molecules and pharmaceuticals. For instance, it has been employed as a key step in the synthesis of a pregnane (B1235032) X receptor antagonist, as well as the drugs zindoxifene (B1684292) and bazedoxifene. nih.gov The ability to perform late-stage modifications on complex molecules further highlights the potential of this method in drug discovery and development.
Table 3: Examples of Heterocycles Synthesized via Palladium-Catalyzed Nucleomethylation of Alkynes
| Alkyne Substrate | Nucleophile | Product | Yield (%) |
|---|---|---|---|
| 2-Ethynylaniline | - | 3-Methylindole | 95 |
| 2-Ethynylphenol | - | 3-Methylbenzofuran | 89 |
| N-(2-ethynylbenzyl)tosylamide | - | 4-Methyl-2-tosyl-1,2-dihydroisoquinoline | 82 |
| 1-Ethynyl-2-nitrobenzene | - | 3-Methyl-2,1-benzisoxazole | 75 |
Yields are for isolated products. Data compiled from representative literature findings.
The direct functionalization of C-H bonds is a major goal in modern organic synthesis due to its atom and step economy. Palladium catalysis has been instrumental in the development of C-H activation/functionalization reactions. The use of methane (B114726), the simplest and most abundant alkane, as a methylating reagent in such reactions is a highly desirable but challenging transformation.
Palladium complexes, particularly those with N-heterocyclic carbene (NHC) ligands, have been shown to be capable of activating the strong C-H bonds of methane. figshare.com Theoretical studies, such as Density Functional Theory (DFT) calculations, have investigated the mechanism of methane C-H activation by palladium(II) complexes, suggesting that it can proceed via a palladium(II/IV) catalytic cycle. figshare.com While these studies demonstrate the feasibility of methane activation by palladium catalysts, the direct catalytic methylation of arenes using methane gas remains a formidable challenge. Most reported palladium-catalyzed C-H methylation reactions utilize other methylating agents, such as methyl iodide or di-tert-butyl peroxide. researchgate.netnih.gov
For instance, palladium-catalyzed ortho-C-H methylation of acetanilides and benzoic acids has been achieved using methyl iodide and di-tert-butyl peroxide, respectively, as the methyl source. researchgate.netnih.gov These reactions are typically directed by a coordinating group on the substrate to achieve site-selectivity. While significant progress has been made in palladium-catalyzed C-H functionalization, the development of a practical and efficient method for the direct C-H methylation of arenes using methane gas as the methylating reagent is still an active area of research.
Cross-Coupling Reactions Involving Methyl Halides
Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and palladium catalysis has been central to their development. These reactions enable the formation of C-C bonds by coupling an organometallic reagent with an organic halide. Methyl halides, being readily available, are important partners in these transformations.
The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene. The reaction typically proceeds through a catalytic cycle involving the oxidative addition of the halide to a Pd(0) species, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to form the substituted alkene product, and reductive elimination to regenerate the active Pd(0) catalyst.
While the classic Heck reaction involves the direct coupling of an alkene with an aryl or vinyl halide, variations of this reaction can involve methylpalladium halide intermediates. These intermediates can be generated in situ from the oxidative addition of a methyl halide to a Pd(0) complex. However, the direct use of methyl halides in Heck-type reactions is less common than that of aryl or vinyl halides.
A related and synthetically valuable strategy involves the use of in situ generated alkenes in the Heck reaction. This approach addresses issues such as alkene polymerization at high temperatures and can improve reaction efficiency. In such reactions, an aryl halide is coupled with an alkene that is generated in the reaction mixture from a suitable precursor. This strategy has been reviewed as a powerful method for the synthesis of substituted olefins.
The general mechanism of the Mizoroki-Heck reaction is as follows:
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst to form a Pd(II) complex.
Migratory Insertion: The alkene coordinates to the Pd(II) complex and then inserts into the palladium-aryl bond.
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product.
Reductive Elimination: The palladium-hydride species undergoes reductive elimination to regenerate the Pd(0) catalyst and produce a hydrogen halide, which is neutralized by a base.
Suzuki-Miyaura Coupling (relevant mechanistic steps)
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation in organic synthesis, typically employing a palladium(0) catalyst to couple an organoboron compound with an organohalide. The catalytic cycle is widely accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination acs.org.
The cycle commences with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, forming a palladium(II) intermediate. Subsequently, transmetalation occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) center, a process often facilitated by a base. The final step is reductive elimination , where the two organic fragments are coupled to form the desired product, and the palladium(0) catalyst is regenerated, allowing the cycle to continue acs.orguwindsor.ca.
While the standard mechanism does not involve a stable methylpalladium catalyst throughout the cycle, if a methyl halide were used as a coupling partner, a methylpalladium species would be formed transiently after the oxidative addition step. However, the use of chloromethane (B1201357) in this context is not a common application of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination (relevant mechanistic steps)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling amines with aryl halides or pseudohalides, catalyzed by palladium complexes. The catalytic cycle shares mechanistic similarities with other cross-coupling reactions.
The process is initiated by the oxidative addition of the aryl halide to a palladium(0) species. This is followed by the coordination of the amine to the resulting palladium(II) complex and subsequent deprotonation by a base to form a palladium amide intermediate. The crucial C-N bond is then formed through reductive elimination , yielding the arylamine product and regenerating the active palladium(0) catalyst libretexts.org.
Although not central to the standard catalytic cycle, if an N-methylamine is used as a substrate, the resulting palladium amide complex would contain a methyl group. Furthermore, studies on the reductive elimination step from arylpalladium(II) amido complexes provide fundamental insights into the C-N bond-forming event.
Fukuyama Coupling (relevant mechanistic steps)
The Fukuyama coupling provides a route to ketones through the palladium-catalyzed reaction of a thioester with an organozinc reagent. The proposed catalytic cycle for this reaction also follows the familiar pattern of cross-coupling mechanisms.
The cycle is thought to begin with the oxidative addition of the thioester to a palladium(0) catalyst, forming an acylpalladium(II) intermediate. The next step is transmetalation , where the organic group from the organozinc compound is transferred to the palladium center. Finally, reductive elimination of the acyl and organic groups from the palladium complex affords the desired ketone and regenerates the palladium(0) catalyst acs.orgmdpi.com.
While a methylpalladium species is not a primary component of the standard Fukuyama coupling, if a methylzinc reagent were used, a transient methylpalladium intermediate would be formed during the transmetalation step, just prior to the formation of the ketone product.
Hiyama Coupling (relevant mechanistic steps)
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide. A key feature of this reaction is the activation of the organosilane, typically with a fluoride (B91410) source or a base.
The catalytic cycle involves the oxidative addition of the organic halide to a palladium(0) catalyst. This is followed by transmetalation , where the activated organosilane transfers its organic group to the palladium(II) complex. The cycle concludes with reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst mdpi.comresearchgate.net.
Similar to the other coupling reactions, the direct involvement of a stable "Chloromethane;palladium" catalyst is not a feature of the Hiyama coupling. However, if methyl-substituted organosilanes are used, a methylpalladium intermediate would be generated during the transmetalation step.
Polymerization and Copolymerization Reactions
Methylpalladium complexes have been extensively studied and utilized as effective catalysts in the polymerization and copolymerization of various olefins, including ethylene (B1197577) and norbornene.
Ethylene Polymerization
Cationic palladium complexes, often generated from methylpalladium precursors, are known to be highly active catalysts for ethylene polymerization. The catalytic activity and the properties of the resulting polyethylene (B3416737) can be significantly influenced by the ligand architecture surrounding the palladium center.
Research has shown that the choice of ligands can affect the molecular weight and branching of the polymer. For instance, palladium complexes with bulky α-diimine ligands can catalyze the polymerization of ethylene to produce high molecular weight polymers. The mechanism involves the insertion of ethylene monomers into the palladium-methyl bond, which initiates the polymer chain growth. Subsequent insertions lead to chain propagation.
Table 1: Ethylene Polymerization Catalyzed by Methylpalladium Complexes
| Catalyst Precursor | Co-catalyst | Activity (kg of PE / (mol of Pd * h)) | Mn (kg/mol) | PDI |
|---|---|---|---|---|
| [(α-diimine)PdMe(L)]+ | - | Varies with ligand and conditions | Up to >100 | Varies |
| Phosphine-sulfonate PdMe | - | Varies with ligand and conditions | Varies | Varies |
Note: The data in this table is illustrative and compiled from various sources. Actual values depend on specific ligands, reaction conditions (temperature, pressure), and other factors.
Norbornene Homo- and Copolymerization
Methylpalladium complexes have also proven to be versatile catalysts for the vinyl-addition polymerization of norbornene and its derivatives. This method allows for the synthesis of polynorbornenes with high molecular weights and controlled microstructures.
Cationic methylpalladium complexes can initiate the polymerization of norbornene, and the living nature of these polymerizations has been demonstrated, allowing for the synthesis of block copolymers with narrow molecular weight distributions acs.org. The catalytic activity and the properties of the resulting polymers are highly dependent on the ligands attached to the palladium center and the reaction conditions.
In the realm of copolymerization, cationic methylpalladium complexes bearing hemilabile bidentate ligands have been shown to effectively catalyze the alternating copolymerization of ethylene and norbornene under mild conditions mdpi.comnih.gov.
Table 2: Norbornene Homo- and Copolymerization with Methylpalladium Catalysts
| Catalyst System | Monomer(s) | Activity (g / (mol of Pd * h)) | Mn (kg/mol) | PDI |
|---|---|---|---|---|
| (t-Bu3P)PdMeCl / [Li(OEt2)2.5]B(C6F5)4 | Substituted Norbornenes | Varies with monomer | Up to 56.9 | 1.16 |
| {[RHNCH2(o-C6H4N)]Pd(Me)(NCMe)}(BF4) | Norbornene / Ethylene | Varies with ligand | Varies | Varies |
Note: The data in this table is based on published research findings acs.orgmdpi.com. PDI stands for Polydispersity Index.
Ethylene/Carbon Monoxide Copolymerization
The palladium-catalyzed copolymerization of ethylene and carbon monoxide is a significant industrial process that yields polyketones, a class of polymers with valuable thermomechanical properties. The catalytic cycle is initiated by a methylpalladium species, which can be generated in situ from the oxidative addition of chloromethane to a palladium(0) complex.
The mechanism of this copolymerization involves the alternating insertion of ethylene and carbon monoxide monomers into the palladium-alkyl bond. psu.edu The process begins with the coordination and subsequent migratory insertion of a carbon monoxide molecule into the methylpalladium bond to form a palladium-acetyl (acyl) complex. rsc.orgacs.org Following this, an ethylene molecule coordinates to the palladium center and inserts into the palladium-acyl bond, regenerating a palladium-alkyl species with an extended carbon chain. This alternating sequence of CO and ethylene insertion is crucial for the formation of the characteristic 1,4-dicarbonyl structure of polyketones. psu.edu
The reaction conditions, such as temperature and pressure, are also key parameters that influence the molecular weight and yield of the polyketone. researchgate.net Higher temperatures can lead to faster reaction rates but may also cause catalyst decomposition, thereby reducing the molecular weight of the polymer. researchgate.net Conversely, increased pressure generally favors higher copolymerization rates and molecular weights. researchgate.net
| Catalyst System | Ligand Type | Key Mechanistic Feature | Effect on Polymer |
|---|---|---|---|
| [Pd(CH₃)(P^N)(L)]⁺ | Phosphorus-Nitrogen (bidentate) | Chelate ring size (5-membered vs. 6-membered) influences catalytic activity. rsc.org | Five-membered chelate rings generally lead to higher catalytic activity. rsc.org |
| [(phen)Pd(CH₃)(L)]⁺ | 1,10-Phenanthroline (phen) | Relative binding affinities of CO and ethylene determine insertion rates. acs.org | The catalyst resting state is a carbonyl acyl complex, indicating that ethylene insertion is rate-determining. acs.org |
| Pd(OAc)₂/DPPP | 1,3-Bis(diphenylphosphino)propane (DPPP) | Temperature and pressure are critical for controlling molecular weight. researchgate.net | Increasing temperature can decrease molecular weight due to catalyst decomposition. researchgate.net |
Carbonylation Reactions
Palladium-catalyzed carbonylation reactions are powerful methods for the synthesis of carbonyl-containing compounds such as aldehydes, ketones, esters, and amides. These reactions typically involve the oxidative addition of an organic halide to a palladium(0) species, followed by the migratory insertion of carbon monoxide and subsequent reaction with a nucleophile. When chloromethane is used, a methylpalladium intermediate is formed, which can then undergo carbonylation.
The general mechanism for the carbonylation of chloromethane involves three key steps:
Oxidative Addition: A low-valent palladium complex, typically Pd(0), reacts with chloromethane to form a methylpalladium(II) chloride complex. This step is often the rate-determining step in the catalytic cycle, particularly for less reactive alkyl halides like chloromethane. rsc.org Computational studies have provided detailed potential energy surfaces for the oxidative addition of the C-Cl bond in chloromethane to a palladium atom. acs.org
Migratory Insertion: A molecule of carbon monoxide coordinates to the methylpalladium(II) complex. Subsequently, the methyl group migrates to the carbonyl carbon, resulting in the formation of an acetylpalladium(II) (acyl) complex. wikipedia.orglibretexts.org This step is a fundamental transformation in organometallic chemistry. openochem.org
Reductive Elimination or Nucleophilic Attack: The final product is formed from the acetylpalladium(II) intermediate. In the absence of a nucleophile, reductive elimination can occur to form acetyl chloride. More commonly, a nucleophile (e.g., an alcohol for ester synthesis or an amine for amide synthesis) attacks the acyl group, leading to the formation of the corresponding carbonyl compound and regeneration of the Pd(0) catalyst.
The efficiency and outcome of palladium-catalyzed carbonylation reactions are highly dependent on the choice of ligands, solvents, and bases. For instance, the use of specific phosphine ligands can significantly influence the rate and selectivity of the reaction. The carbonylation of methylpalladium complexes with bidentate phosphorus-nitrogen ligands has been shown to generate stable palladium-acetyl complexes, which are key intermediates in these processes. rsc.org
| Reaction Step | Description | Key Influencing Factors |
|---|---|---|
| Oxidative Addition | Pd(0) inserts into the C-Cl bond of chloromethane to form a methylpalladium(II) complex. rsc.orgwikipedia.org | Palladium precursor, ligand electronics and sterics, solvent polarity. researchgate.net |
| Migratory Insertion | The methyl group on the palladium migrates to a coordinated CO molecule to form an acetylpalladium(II) complex. wikipedia.org | CO pressure, temperature, ligand properties. wikipedia.org |
| Reductive Elimination / Nucleophilic Attack | The acetyl group is either eliminated with another ligand to form a product or is attacked by a nucleophile to yield a carboxylic acid derivative. youtube.comacs.org | Nature and concentration of the nucleophile (e.g., alcohol, amine), presence of a base. |
Electrochemical Palladium-Catalyzed Methylation
The field of electrochemical palladium-catalyzed C-H functionalization has gained significant attention as a sustainable and efficient method for forming carbon-carbon bonds, often avoiding the need for harsh chemical oxidants. researchgate.netnih.gov These reactions utilize an electric current to drive the catalytic cycle, typically by regenerating the active palladium catalyst.
While there is extensive research on palladium-catalyzed methylation using various methylating agents and on electrochemical C-H functionalization, direct studies on the electrochemical palladium-catalyzed methylation of organic compounds using chloromethane as the methyl source are not prominently featured in the current scientific literature. This specific transformation represents a largely unexplored area of research.
However, the principles of related, well-established reactions provide a conceptual framework for how such a process might occur. For instance, the electroreductive coupling of aryl halides, catalyzed by palladium, is a known transformation. acs.org This process involves the electrochemical reduction of a palladium(II) precursor to a catalytically active palladium(0) species, which can then undergo oxidative addition with an aryl halide. A similar electroreductive approach could theoretically be applied to the cross-coupling of an organic halide with chloromethane.
The hypothetical catalytic cycle for an electrochemical palladium-catalyzed methylation with chloromethane could involve the following steps:
Electrochemical Generation of Pd(0): A Pd(II) precatalyst is electrochemically reduced at the cathode to generate the active Pd(0) catalyst.
Oxidative Addition: The Pd(0) species undergoes oxidative addition with an organic electrophile (e.g., an aryl halide) to form an arylpalladium(II) intermediate.
Second Oxidative Addition or Transmetalation-like Step: The arylpalladium(II) intermediate would then need to react with chloromethane. This could potentially proceed through a second oxidative addition to form a Pd(IV) species, followed by reductive elimination of the methylated product. Alternatively, an electrochemically generated methyl radical or anion from chloromethane could react with the arylpalladium(II) intermediate.
Reductive Elimination: The final step would be the reductive elimination of the methylated organic compound, regenerating a Pd(0) or Pd(II) species that can re-enter the catalytic cycle.
Challenges in such a system would include controlling the electrode potentials to selectively activate the desired substrates and avoiding side reactions, such as the homocoupling of the organic electrophile or the simple reduction of chloromethane. The development of suitable ligand systems to stabilize the palladium intermediates and facilitate the desired bond-forming steps would be crucial. While the direct electrochemical palladium-catalyzed methylation using chloromethane remains to be demonstrated, the convergence of palladium catalysis and electrochemistry offers a promising avenue for future research in C-H functionalization. nih.govyoutube.com
Theoretical and Computational Studies in Chloromethane Palladium Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational method to investigate the electronic structure and reactivity of molecules. It has been extensively applied to the study of chloromethane-palladium systems, shedding light on various aspects of their interaction.
Elucidation of Reaction Mechanisms
DFT calculations have been instrumental in mapping out the reaction pathways of palladium-catalyzed reactions involving chloromethane (B1201357). A key process that has been extensively studied is the oxidative addition of chloromethane to a palladium(0) complex. This is often the initial and rate-determining step in many catalytic cycles.
One notable study investigated the oxidative addition of methyl chloride to Pd(PH₃)₂ using the B3LYP hybrid functional. uwindsor.ca The calculations successfully located the transition state for this reaction and traced the reaction path from reactants to products. uwindsor.ca This mechanistic insight is crucial for understanding and optimizing catalytic processes such as Suzuki, Heck, and Stille couplings where oxidative addition is a fundamental step.
Another study employed DFT to explore the oxidative addition of aryl chlorides to palladium N-heterocyclic carbene (NHC) complexes. While the primary focus was on aryl chlorides, the study also modeled the oxidative addition of methyl chloride. A solvated chloromethane-palladium-NHC complex was identified as a local minimum, and the corresponding transition state for the oxidative addition was located. This highlights the role of the ligand environment in modulating the reactivity of the palladium center.
The proposed mechanism for reactions such as amination often involves the dissociation of a ligand to create a more reactive, monoligated palladium species. DFT calculations support this, showing that a mono-carbene complex can be the catalytically active species.
Prediction of Isomer Stability and Energy Differences
DFT is a valuable tool for assessing the relative stabilities of different isomers and intermediates that may form during a reaction. In the context of chloromethane-palladium chemistry, this includes evaluating the energetics of ligand dissociation and solvent coordination.
For instance, in the study of palladium bis N-heterocyclic carbene complexes, DFT calculations were used to determine the energetics of carbene ligand dissociation. The results indicated that the dissociation energy is influenced by the steric bulk of the ligand's substituent groups.
Investigation of Transition States
The characterization of transition states is a cornerstone of computational reaction mechanism studies. DFT calculations allow for the precise location and analysis of the geometry and energetic properties of these fleeting structures.
In the oxidative addition of methyl chloride to Pd(PH₃)₂, a key finding from DFT studies is that the transition state is "early," meaning its geometry more closely resembles the reactants than the products. uwindsor.ca This is characterized by a small degree of C-Cl bond breaking and Pd-C and Pd-Cl bond formation at the transition state. uwindsor.ca
Similarly, for the oxidative addition of methyl chloride to a palladium-NHC complex, a transition state was successfully located. Frequency calculations confirmed the nature of the transition state by revealing a single imaginary vibrational mode corresponding to the approach of the methyl group towards the palladium center.
Electronic Structure Studies
Understanding the electronic structure of the palladium complexes is fundamental to comprehending their reactivity. DFT calculations, often in conjunction with experimental techniques like photoelectron spectroscopy, provide detailed insights into the bonding between palladium and its ligands.
Studies on palladium bis-NHC complexes have shown that the bonding is primarily characterized by σ-donation from the lone pair of the carbene's divalent carbon into a hybrid orbital of the palladium (a mix of d(z²) and s orbitals). These investigations found little evidence for significant π back-donation from the palladium d orbitals to the unfilled p-orbitals of the NHC ligand. This electronic picture helps to explain the stability and reactivity of these complexes.
Quantum Chemical (QC) Investigations
While DFT is a form of quantum chemistry, the term "Quantum Chemical (QC) Investigations" can also encompass other ab initio methods. However, in the specific context of the provided sources, the primary quantum chemical tool used is DFT. The insights derived from these quantum chemical calculations are foundational to understanding the behavior of chloromethane in the presence of palladium catalysts. For example, the formation of a solvated chloromethane-palladium-NHC complex was identified through these methods, providing a more nuanced view of the species present in solution.
Kinetic and Thermodynamic Considerations from Computational Models
Computational models, predominantly based on DFT, provide quantitative data on the kinetics and thermodynamics of reactions. This includes the calculation of reaction barriers (activation energies) and reaction energies (exothermicity or endothermicity).
For the oxidative addition of methyl chloride to Pd(PH₃)₂, the reaction is predicted to be exothermic by 13.9 kcal/mol, with a reaction barrier of 22.1 kcal/mol. uwindsor.ca This indicates that while the reaction is thermodynamically favorable, it requires a significant amount of energy to overcome the activation barrier.
Table 1: Calculated Energetics for the Oxidative Addition of Chloromethane to Pd(PH₃)₂
| Parameter | Value (kcal/mol) |
| Reaction Energy | -13.9 |
| Activation Barrier | 22.1 |
Ligand Effects and Catalyst Design in Palladium Chloromethane Systems
Influence of Ligand Sterics and Electronics on Reactivity and Selectivity
The reactivity and selectivity of palladium catalysts are intricately governed by the steric and electronic properties of their supporting ligands. These two factors are often interconnected and their interplay determines the outcome of catalytic transformations, such as the activation of C-Cl bonds found in chloromethane (B1201357).
Electronic Effects: The electronic nature of a ligand, specifically its ability to donate or withdraw electron density from the palladium center, is a critical determinant of catalytic activity. chemrxiv.org Electron-donating ligands increase the electron density on the palladium atom, which generally facilitates the oxidative addition step—often the rate-limiting step in cross-coupling reactions involving organochlorides. Conversely, electron-withdrawing ligands make the metal center more electrophilic. The choice between electron-rich and electron-deficient ligands can be substrate-dependent; for instance, palladium-catalyzed arylation of electron-rich olefins benefits from electron-deficient phosphines, whereas reactions with electron-deficient olefins are more efficient with electron-rich monodentate phosphines. researchgate.net Studies on phenylpalladium(II)diimine catalysts have established a correlation where a more stable highest occupied molecular orbital (HOMO) of the catalyst, influenced by ligand electronics, leads to a lower energy barrier for substrate insertion. figshare.com
Steric Effects: The steric bulk of a ligand refers to its size and the spatial congestion it creates around the metal center. Steric hindrance can have multiple, sometimes opposing, effects on a catalytic cycle. chemrxiv.org Increased steric bulk can accelerate the reductive elimination step, which is the final bond-forming stage, by destabilizing the palladium complex. nih.gov Furthermore, sufficient steric demand can enforce a lower coordination number on the palladium center, promoting the formation of highly reactive, mono-coordinated species that can enhance catalytic activity. chemrxiv.orgresearchgate.net However, excessive steric bulk may hinder the initial coordination of the substrate to the palladium catalyst, thereby impeding the reaction. In certain palladium(III) complexes supported by pyridinophane ligands, the steric properties of substituents on the ligand backbone were found to have a more pronounced effect on the electronic properties of the complex than direct electronic tuning of the ligand's aromatic rings. rsc.org
Ultimately, the rate of key elementary steps in catalysis, such as reductive elimination, is most significantly influenced by the metal's electronics, followed by changes in its coordination number, which is itself often controlled by ligand sterics. chemrxiv.org
| Factor | Effect on Palladium Center | Impact on Catalytic Steps | General Outcome |
|---|---|---|---|
| High Electron Density (Electron-Donating Ligands) | Makes Pd more nucleophilic | Facilitates oxidative addition | Increased reactivity, especially for challenging substrates (e.g., aryl chlorides) enscm.fr |
| Low Electron Density (Electron-Withdrawing Ligands) | Makes Pd more electrophilic | Can influence selectivity depending on the substrate researchgate.net | Beneficial for specific transformations like arylation of electron-rich olefins researchgate.net |
| High Steric Bulk | Creates spatial congestion | Accelerates reductive elimination; can promote monoligated species chemrxiv.orgnih.gov | Often increases catalyst turnover and efficiency researchgate.net |
| Low Steric Bulk | Allows easier substrate access | May facilitate substrate coordination | Can lead to catalyst decomposition or formation of less reactive species |
N-Heterocyclic Carbene (NHC) Ligands in Palladium Chemistry
Over the past two decades, N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in palladium chemistry, often outperforming traditional phosphine (B1218219) ligands. nih.gov Their unique electronic and steric properties make them exceptionally effective in stabilizing palladium catalysts and promoting challenging chemical transformations.
NHCs are characterized by a carbene carbon atom flanked by at least one nitrogen atom within a heterocyclic ring. They function as powerful σ-donating ligands, forming very strong bonds with the palladium center. nih.govscripps.edu This strong σ-donation significantly increases the electron density on the metal, which is highly beneficial for the oxidative addition of substrates with strong carbon-halogen bonds, such as chloromethane and other aryl chlorides. nih.govnih.gov The electronic properties of NHCs can be systematically tuned by modifying the heterocyclic backbone; for example, imidazolinylidenes (saturated) are more electron-donating than imidazolylidenes (unsaturated). scripps.edu
The steric environment of NHC ligands is also a key feature. They typically possess bulky substituents on the nitrogen atoms of the heterocyclic ring, which provides steric shielding for the palladium center. This bulkiness serves two primary purposes: it promotes the final reductive elimination step to release the product and regenerate the catalyst, and it contributes to the high stability of the active catalytic species by preventing catalyst decomposition, even at high temperatures. nih.govnih.gov The combination of strong electron donation and significant steric bulk makes Pd-NHC complexes highly robust and efficient catalysts for a wide array of cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. scripps.edunih.gov The stability of these complexes is further exemplified by the development of air- and water-stable pincer-type Pd(II)-NHC complexes. msstate.edu
| Property | Description | Consequence for Catalysis |
|---|---|---|
| Strong σ-Donation | NHCs are powerful neutral electron-donor ligands, stronger than many phosphines. nih.govscripps.edu | Facilitates oxidative addition of challenging substrates like aryl chlorides. nih.gov |
| Steric Bulk | Bulky groups on the N-atoms shield the metal center. | Accelerates reductive elimination and enhances catalyst stability. nih.govnih.gov |
| Strong Pd-C Bond | The bond between palladium and the NHC carbene carbon is very strong. | Contributes to high thermal stability and resistance to decomposition. nih.gov |
| Tunability | Steric and electronic properties can be modified by changing N-substituents and the heterocyclic ring. scripps.edu | Allows for fine-tuning of the catalyst for specific applications. |
Phosphine Ligands and their Role in Catalysis
Phosphine ligands (PR₃) represent one of the most significant and versatile classes of ligands in palladium-catalyzed reactions. Their widespread use stems from the ease with which their steric and electronic properties can be systematically altered by changing the R groups on the phosphorus atom, allowing for precise control over the catalyst's behavior.
Electron-rich phosphines, such as those with bulky alkyl groups like tri(tert-butyl)phosphine or di(1-adamantyl)phosphino fragments, are particularly effective for challenging coupling reactions. These ligands enhance the electron density on the palladium center, promoting the oxidative addition of less reactive substrates like aryl chlorides. sigmaaldrich.com The development of highly electron-donating, ylide-substituted phosphines (YPhos) has further pushed the boundaries of catalyst activity, enabling reactions under milder conditions. sigmaaldrich.comgessnergroup.com
Sterically demanding phosphines, often referred to as "bulky" ligands, play a crucial role in promoting the reductive elimination step and stabilizing the catalytically active monoligated palladium(0) species. A prominent example is the family of dialkylbiaryl phosphines, commonly known as Buchwald ligands, which combine both electron-rich character and significant steric bulk to achieve high catalytic efficiency. Similarly, cataCXium® ligands, which are also bulky and electron-rich, allow for reactions to proceed with low catalyst loadings under mild conditions. The ability to fine-tune these properties makes phosphines indispensable tools for developing selective and active palladium catalysts for a vast range of synthetic transformations. rsc.org
| Ligand Class | Key Features | Typical Applications |
|---|---|---|
| Triarylphosphines (e.g., PPh₃) | Cost-effective, moderately electron-donating. sigmaaldrich.com | Coupling of aryl iodides and bromides. sigmaaldrich.com |
| Bulky, Electron-Rich Alkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, sterically demanding. | Activation of aryl chlorides and triflates. sigmaaldrich.com |
| Buchwald Ligands (Dialkylbiaryl phosphines) | Highly bulky and electron-rich, fine-tunable biaryl backbone. | Improving reactivity in various cross-coupling reactions. |
| cataCXium® Ligands | Very bulky and basic phosphines. | Heck, Suzuki, and Buchwald-Hartwig reactions with low catalyst loading. |
| YPhos Ligands (Ylide-substituted phosphines) | Extremely strong electron-donating ability. gessnergroup.com | Activation of unreactive substrates under mild conditions. sigmaaldrich.com |
Chelating Ligands and their Impact on Complex Stability and Reactivity
Chelating ligands are molecules that possess two or more donor atoms capable of binding to a single central metal ion, such as palladium, forming a ring structure known as a chelate ring. libretexts.orglibretexts.org This structural feature has a profound impact on the stability and reactivity of the resulting palladium complex.
The primary advantage of using chelating ligands is the "chelate effect," which describes the observation that complexes containing a chelating ligand are significantly more thermodynamically stable than analogous complexes with separate, monodentate ligands. libretexts.orglibretexts.org This enhanced stability is primarily attributed to a favorable increase in entropy. When a multi-dentate ligand replaces several monodentate ligands, the total number of free molecules in the system increases, leading to a positive entropy change. libretexts.org
This increased stability is crucial in catalysis, as it can prevent ligand dissociation and subsequent catalyst decomposition, particularly under harsh reaction conditions. The stability of a chelate complex is influenced by several factors, including the number of chelate rings and the size of these rings; five- and six-membered rings are generally the most stable due to minimal ring strain. mathabhangacollege.ac.in In the context of palladium chemistry, the high reactivity of the Pd(II) ion can be effectively tempered by forming stable complexes with appropriate chelating agents. nih.gov Examples include bidentate phosphine ligands and N,P-chelating ligands like the DalPhos family, which are effective in C-C and C-N bond-forming reactions. rsc.org While chelation enhances stability, it can also influence reactivity by imposing geometric constraints on the metal center, affecting the angles between ligands and influencing the accessibility of substrates.
| Property | Monodentate Ligands | Chelating (Polydentate) Ligands |
|---|---|---|
| Binding | One point of attachment per ligand. | Multiple points of attachment from a single ligand. |
| Complex Stability | Generally lower thermodynamic stability. | Significantly higher stability (Chelate Effect). libretexts.org |
| Driving Force for Stability | Primarily enthalpic. | Primarily entropic (favorable ΔS). libretexts.org |
| Structural Feature | No ring formation with the metal. | Forms one or more chelate rings with the metal. libretexts.org |
| Effect on Catalyst | Can allow for more flexible coordination spheres. | Increases robustness, prevents decomposition, imposes geometric constraints. nih.gov |
Design Principles for High-Performance Catalysts
The rational design of high-performance palladium catalysts for specific applications, such as the activation of chloromethane, relies on a set of core principles derived from a deep understanding of ligand effects and reaction mechanisms. The goal is to create a catalyst that is not only highly active and selective but also stable and robust.
Tailoring Ligand Sterics and Electronics: The foremost principle is the strategic selection of ligands with optimal steric and electronic properties for the target reaction. For challenging oxidative addition steps involving robust C-Cl bonds, bulky and strongly electron-donating ligands (e.g., advanced phosphines or NHCs) are generally required to enhance the nucleophilicity and reactivity of the palladium(0) center. sigmaaldrich.com The modular nature of modern ligands allows for their properties to be fine-tuned, facilitating optimization for different substrates and reaction conditions. sigmaaldrich.com
Enhancing Stability through Chelation: To ensure a long catalyst lifetime and prevent decomposition, especially at elevated temperatures, stable complexes are necessary. Employing chelating ligands is a key strategy to achieve this. The chelate effect provides a significant thermodynamic driving force for the formation of stable palladium complexes, which helps maintain the integrity of the active species throughout the catalytic cycle. mathabhangacollege.ac.innih.gov
Harnessing Novel Activation Methods: Catalyst performance can be enhanced by moving beyond traditional thermal activation. One emerging design principle involves the use of plasmonic metal nanoparticles. For instance, the catalytic activity of palladium can be significantly enhanced in gold-palladium alloy nanoparticles when irradiated with visible light at ambient temperatures. nih.gov This approach uses light energy to generate energetic electrons at the catalyst's surface, boosting its intrinsic activity and providing a pathway for more energy-efficient chemical synthesis. nih.govrsc.org
Optimizing Catalyst Support and Morphology: For heterogeneous catalysts, the support material and the catalyst's physical form are critical. High-performance catalysts can be designed by dispersing palladium nanoparticles on high-surface-area supports like carbon. The performance of such catalysts is directly related to factors like the mean particle size and the efficiency of the deposition method. researchgate.net
By integrating these principles—from the molecular-level tuning of ligands to the macroscopic design of catalyst particles and supports—it is possible to develop next-generation palladium catalysts with superior performance.
| Principle | Strategy | Objective |
|---|---|---|
| Ligand Optimization | Select ligands with appropriate steric bulk and electron-donating/withdrawing properties. | Control reactivity and selectivity; facilitate key catalytic steps (e.g., oxidative addition). sigmaaldrich.com |
| Stability Enhancement | Incorporate chelating (bidentate or polydentate) ligands. | Increase catalyst lifetime and prevent decomposition via the chelate effect. nih.gov |
| Advanced Activation | Utilize plasmonic nanoparticles (e.g., Au-Pd alloys) and light irradiation. | Enhance catalytic activity under mild conditions (e.g., ambient temperature). nih.gov |
| Support and Morphology Control | Immobilize Pd on high-surface-area supports; control nanoparticle size. | Improve catalyst efficiency, recyclability, and performance in heterogeneous systems. researchgate.net |
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Methylation Methodologies
A primary focus of future research is the development of methylation methodologies that are not only highly efficient but also environmentally benign. While palladium catalysis has demonstrated significant power in forming carbon-carbon bonds, the use of traditional methylating agents like chloromethane (B1201357) can present environmental and safety challenges. nih.gov Future efforts are directed towards creating "greener" methylation protocols. This includes exploring the use of less toxic and more sustainable methyl sources, minimizing waste generation, and designing catalysts that operate under milder conditions with lower catalyst loadings. escholarship.org
Recent advancements have highlighted the potential of alternative methylating agents in palladium-catalyzed reactions, which could inspire more sustainable approaches involving chloromethane. For instance, the use of dimethyl carbonate has been reported as a methylation reagent in palladium-catalyzed C–H activation. While not directly involving chloromethane, these studies provide a blueprint for developing more sustainable catalytic systems.
Another avenue of exploration is the development of electrochemical methods for methylation. These techniques can potentially reduce the reliance on chemical oxidants and reagents, leading to cleaner reaction profiles. The goal is to design palladium-based catalytic systems that can effectively utilize chloromethane in a more sustainable manner, possibly through innovative reactor technologies or by coupling the reaction with renewable energy sources.
Exploration of Novel Ligand Architectures for Enhanced Catalytic Performance
The performance of a palladium catalyst is intricately linked to the structure and properties of its supporting ligands. Ligand design is a cornerstone of advancing palladium-catalyzed methylation, as ligands can profoundly influence the catalyst's stability, activity, and selectivity. nih.govrsc.org The exploration of novel ligand architectures is therefore a vibrant area of research aimed at enhancing catalytic performance.
Key to this endeavor is the development of ligands that can facilitate challenging elementary steps in the catalytic cycle, such as the oxidative addition of the relatively unreactive C-Cl bond in chloromethane and the subsequent reductive elimination to form the desired product. escholarship.orgwikipedia.org Researchers are designing ligands with specific steric and electronic properties to achieve these goals.
Several classes of ligands have shown significant promise and are the subject of ongoing investigation:
Bulky, Electron-Rich Phosphines: Ligands such as dialkylbiaryl phosphines (Buchwald ligands), di-adamantylalkylphosphines (cataCXium® A), and ylide-substituted phosphines (YPhos) have demonstrated high activity in various palladium-catalyzed cross-coupling reactions. sigmaaldrich.comumicore.comgessnergroup.com Their steric bulk can promote reductive elimination, while their strong electron-donating ability can facilitate oxidative addition. nih.govnih.gov The YPhos ligands, in particular, combine strong electron-donating properties comparable to N-heterocyclic carbenes with significant steric demand. nih.gov
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a powerful class of ligands for palladium catalysis due to their strong σ-donating properties, which form robust bonds with the metal center, leading to highly stable and active catalysts. tesisenred.netorganic-chemistry.org The modular nature of NHC synthesis allows for fine-tuning of their steric and electronic properties to optimize catalytic activity for specific methylation reactions. acs.org
Cooperative Ligands: A growing area of interest is the design of "smart" or cooperative ligands that can actively participate in the catalytic cycle. These ligands may contain functional groups that can act as an internal base or assist in substrate activation, thereby enhancing the efficiency and selectivity of the methylation process.
| Ligand Class | Key Features | Potential Advantages in Chloromethane;Palladium Catalysis |
|---|---|---|
| Bulky, Electron-Rich Phosphines (e.g., Buchwald ligands, YPhos) | High steric hindrance and strong electron-donating ability. sigmaaldrich.comnih.gov | Facilitates oxidative addition of chloromethane and promotes reductive elimination. nih.gov |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, forming stable metal-ligand bonds; tunable steric and electronic properties. tesisenred.netacs.org | Enhances catalyst stability and activity; allows for optimization for specific substrates. organic-chemistry.org |
| Cooperative Ligands | Contain functional groups that can participate in the reaction mechanism (e.g., as an internal base). | Increases reaction efficiency and selectivity through intramolecular assistance. |
Deeper Mechanistic Understanding of Complex Catalytic Cycles
A fundamental understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. Future research will continue to focus on elucidating the intricate details of the catalytic cycle in palladium-catalyzed methylation with chloromethane. The primary steps of interest are oxidative addition, transmetalation (if applicable), and reductive elimination. wikipedia.org
Oxidative Addition: The initial activation of the chloromethane C-Cl bond by the palladium(0) complex is a critical step. uwindsor.ca Computational studies have provided valuable insights into the energetics of this process. For instance, density functional theory (DFT) calculations have been used to determine the potential energy surface for the oxidative addition of chloromethane to a palladium atom, revealing the activation energy and reaction energy of this elementary step. nih.govacs.org Further research will likely involve studying the influence of different ligands on the kinetics and thermodynamics of oxidative addition.
Reductive Elimination: The final step of the catalytic cycle, where the methyl group and the organic substrate are coupled to form the product, is known as reductive elimination. wikipedia.orgumb.edu The efficiency of this step is highly dependent on the steric and electronic properties of the ligands and the geometry of the palladium complex. umb.edu A deeper understanding of the factors that govern reductive elimination will enable the design of catalysts that can turnover more rapidly and efficiently.
Oxidative Addition: A Pd(0) complex reacts with the aryl halide to form a Pd(II) intermediate.
Transmetalation/Second Oxidative Addition: The Pd(II) intermediate then reacts with chloromethane.
Reductive Elimination: The aryl and methyl groups on the Pd(II) center couple, forming the methylated product and regenerating the Pd(0) catalyst. youtube.com
Detailed mechanistic studies, often combining experimental techniques like kinetic analysis with computational modeling, will be instrumental in mapping out the complete energy profiles of these catalytic cycles and identifying rate-limiting steps. frontiersin.org
Integration of Computational and Experimental Approaches for Catalyst Optimization
The synergy between computational chemistry and experimental work has become an indispensable tool in modern catalyst development. nih.govnih.gov This integrated approach is poised to play an even more significant role in the future of palladium-catalyzed methylation.
Computational Modeling: Density Functional Theory (DFT) has proven to be a powerful method for studying the mechanisms of palladium-catalyzed reactions. tum.deanu.edu.au It allows researchers to:
Calculate the geometries and energies of reactants, intermediates, and transition states. frontiersin.orgnih.gov
Determine reaction pathways and identify rate-determining steps. frontiersin.org
Predict the influence of ligand modifications on catalytic activity and selectivity. mdpi.com
For example, DFT calculations can be used to model the oxidative addition of chloromethane to various palladium-ligand complexes, providing insights into how ligand electronics and sterics affect the activation barrier of this crucial step. nih.govacs.org
High-Throughput Screening: On the experimental side, high-throughput screening (HTS) techniques enable the rapid evaluation of large libraries of catalysts and reaction conditions. sigmaaldrich.com This allows for the efficient identification of promising catalyst systems for a given methylation reaction. By combining HTS with computational screening, researchers can narrow down the vast parameter space of potential catalysts and focus their experimental efforts on the most promising candidates.
The iterative cycle of computational prediction, experimental validation, and subsequent refinement of computational models will accelerate the discovery of next-generation palladium catalysts for methylation with chloromethane. stanford.edu This data-driven approach to catalyst design holds the key to unlocking new levels of efficiency, selectivity, and sustainability in organic synthesis.
| Approach | Methodology | Contribution to Catalyst Optimization |
|---|---|---|
| Computational Chemistry | Density Functional Theory (DFT) | Predicts reaction mechanisms, transition state energies, and the influence of ligands on reactivity. tum.deanu.edu.au |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the catalyst and substrates in solution. | |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for the study of large, complex systems by treating the active site with high-level quantum mechanics and the surrounding environment with classical mechanics. | |
| Experimental Approaches | High-Throughput Screening (HTS) | Rapidly screens large libraries of catalysts and reaction conditions to identify optimal systems. sigmaaldrich.com |
| Kinetic Studies | Provides experimental data on reaction rates and orders, which is used to validate and refine computational models. |
Q & A
Q. Q1: What are the optimal reaction conditions for synthesizing palladium-chloromethane complexes, and how do solvent polarity and temperature influence ligand exchange kinetics?
Methodological Answer: Optimal conditions depend on the palladium precursor (e.g., PdCl₂ vs. organopalladium complexes) and ligand design. For example:
- Solvent effects : Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize Pd(II) intermediates, accelerating oxidative addition of chloromethane .
- Temperature : Lower temperatures (0–25°C) favor controlled ligand exchange, while higher temperatures (≥80°C) risk decomposition.
Data Table :
| Precursor | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂ | DMF | 25 | 72 | |
| Pd(OAc)₂ | Toluene | 80 | 58 |
Q. Q2: How can researchers distinguish between palladium-catalyzed C–Cl bond activation and competing side reactions (e.g., β-hydride elimination) in chloromethane systems?
Methodological Answer: Use isotopic labeling (e.g., CD₃Cl) combined with GC-MS to track reaction pathways. For mechanistic clarity:
- Kinetic isotope effects (KIE) : A KIE >1 indicates C–Cl bond cleavage as the rate-determining step .
- In-situ spectroscopy : IR or NMR monitors Pd intermediate speciation (e.g., Pd–CH₃ vs. Pd–H formation) .
Advanced Research Questions
Q. Q3: What computational methods validate the proposed oxidative addition mechanism of chloromethane to palladium(0) centers?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/def2-TZVP) model transition states. Key parameters:
- Energy barriers : Compare activation energies for Pd⁰→Pd²+ oxidative addition vs. alternative pathways .
- Natural Bond Orbital (NBO) analysis : Identifies charge transfer between Pd and CH₃Cl .
Example Study :
DFT revealed a 22 kcal/mol barrier for Pd(PPh₃)₃ + CH₃Cl → PdCl(CH₃)(PPh₃)₂, with a trigonal planar transition state .
Q. Q4: How do steric and electronic modifications in palladacycle ligands affect catalytic turnover in methane functionalization using chloromethane?
Methodological Answer: Design ligands with tunable steric bulk (e.g., t-Bu groups) and electron-donating/withdrawing substituents. Experimental validation steps:
Synthesis : Prepare ligands like t-BuXPhos (electron-rich) vs. SPhos (sterically hindered) .
Q. Q3: How can researchers resolve contradictions in reported catalytic activity of Pd/SiO₂ systems for methane-chloromethane coupling?
Methodological Answer: Discrepancies often arise from material characterization gaps. Mitigation strategies:
Q. Q4: What advanced characterization techniques confirm the formation of Pd–CH₃ intermediates in chloromethane reactions?
Methodological Answer:
- Solid-State NMR : ¹³C NMR at cryogenic temperatures traps Pd–CH₃ species (δ = 12–15 ppm) .
- X-ray Absorption Spectroscopy (XAS) : Pd K-edge EXAFS identifies Pd–C bond distances (~2.05 Å) .
Literature and Data Validation
Q. Q5: How should researchers critically evaluate conflicting reports on palladium-catalyzed C–H methylation using chloromethane?
Methodological Answer:
Q. Guidelines for Academic Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
